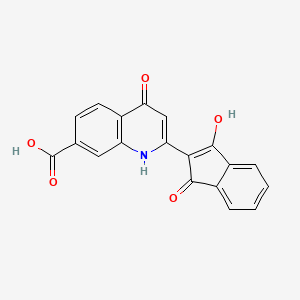
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide is a fluorinated organic compound It is characterized by its complex structure, which includes multiple fluorine atoms and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide typically involves multiple steps. One common route includes the following steps:
Preparation of the heptafluoropropoxy intermediate: This involves the reaction of heptafluoropropanol with a suitable halogenating agent to form heptafluoropropyl halide.
Formation of the tetrafluoropropoxy intermediate: The heptafluoropropyl halide is then reacted with a tetrafluoropropylating agent to form the tetrafluoropropoxy intermediate.
Coupling with naphthalene derivative: The tetrafluoropropoxy intermediate is then coupled with a naphthalene derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation reactions: The compound can be oxidized to form various oxidation products.
Reduction reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a suitable solvent and a catalyst.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine’s effects on biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various targets, influencing its biological and chemical activity. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(phenyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene ring.
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(benzyl)propanamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide imparts unique properties, such as enhanced aromaticity and potential for π-π interactions. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different aromatic groups.
Properties
Molecular Formula |
C16H8F11NO2 |
|---|---|
Molecular Weight |
455.22 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C16H8F11NO2/c17-12(14(20,21)22,30-16(26,27)13(18,19)15(23,24)25)11(29)28-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,28,29) |
InChI Key |
OFDRLFPYIQQYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)

![3,5-dichloro-2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022544.png)
![4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15022545.png)
![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15022551.png)
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022554.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15022565.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15022581.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide](/img/structure/B15022589.png)
![ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15022591.png)
![N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022595.png)
![3-bromo-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B15022596.png)
![N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15022604.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B15022605.png)
